ABTL0812 - 57818-44-7

ABTL0812

Catalog Number: EVT-255547
CAS Number: 57818-44-7
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABTL0812 is a first-in-class, small molecule with potent anti-cancer properties. [, , , , , , , , , , , , , ] It is classified as a lipid analogue, structurally similar to naturally occurring lipids. [] In scientific research, ABTL0812 serves as a valuable tool for studying cancer cell biology and exploring novel therapeutic approaches for various cancer types.

Source and Classification

ABTL-0812 is derived from a series of chemical modifications aimed at enhancing its anticancer efficacy. It is categorized as an Akt/mTORC1 inhibitor, which is significant given that hyperactivation of the Akt/mTORC1 signaling pathway is commonly associated with many cancers. By inhibiting this pathway, ABTL-0812 aims to induce apoptosis selectively in cancer cells while sparing normal cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABTL-0812 involves several steps that include the modification of existing chemical structures to enhance its bioavailability and efficacy. The compound's synthesis has been optimized for high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation.

The synthesis typically begins with a precursor compound that undergoes various chemical reactions, including alkylation and acylation, to introduce functional groups necessary for its biological activity. Detailed protocols have been established to ensure reproducibility and consistency in the production of ABTL-0812 .

Molecular Structure Analysis

Structure and Data

The molecular structure of ABTL-0812 features several key functional groups that contribute to its activity as an Akt/mTORC1 inhibitor. The exact molecular formula and mass are critical for understanding its pharmacokinetic properties. The compound's structure includes a core scaffold that interacts with the target proteins involved in the Akt signaling pathway.

Data from X-ray crystallography or NMR spectroscopy may provide insights into the three-dimensional arrangement of atoms within the molecule, aiding in the understanding of how it binds to its target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

ABTL-0812 engages in specific biochemical reactions that lead to its anticancer effects. Notably, it induces autophagy through the inhibition of the Akt/mTORC1 signaling pathway by upregulating TRIB3, a pseudokinase that binds to Akt. This binding prevents Akt activation, thereby disrupting downstream signaling that promotes cell survival.

In addition to inhibiting the Akt pathway, ABTL-0812 also induces endoplasmic reticulum stress, leading to an unfolded protein response (UPR) that further contributes to autophagy-mediated cell death. These mechanisms were elucidated through various assays including Western blotting and flow cytometry .

Mechanism of Action

Process and Data

The mechanism of action of ABTL-0812 involves multiple steps:

  1. Inhibition of Akt/mTORC1 Axis: By increasing TRIB3 levels, ABTL-0812 effectively inhibits Akt phosphorylation, which is crucial for mTORC1 activation.
  2. Induction of Endoplasmic Reticulum Stress: The compound triggers ER stress responses by altering sphingolipid metabolism, particularly increasing long-chain dihydroceramides.
  3. Activation of Autophagy: The combined effects lead to sustained autophagy, resulting in cancer cell death while preserving normal cells .

Data from clinical trials indicate that these mechanisms not only enhance the efficacy of ABTL-0812 as a monotherapy but also improve outcomes when used in combination with traditional chemotherapeutics like paclitaxel and carboplatin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABTL-0812 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water, which is typical for many small molecules.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its therapeutic application.
  • Bioavailability: Studies indicate high oral bioavailability (approximately 103%), with rapid absorption rates observed in preclinical models .

These properties are essential for determining dosing regimens and ensuring effective delivery within clinical settings.

Applications

Scientific Uses

ABTL-0812 has significant potential applications in oncology:

  • Cancer Treatment: Currently being evaluated in Phase II clinical trials for advanced endometrial cancer and squamous non-small cell lung cancer.
  • Combination Therapy: Shows promise when used alongside existing chemotherapeutic agents without increasing their toxicity.
  • Biomarker Development: Research into pharmacodynamic biomarkers such as TRIB3 and DDIT3 levels in blood may facilitate patient monitoring during treatment .

Properties

CAS Number

57818-44-7

Product Name

ABTL-0812

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.